molecular formula C13H21N3O2 B7504364 N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Katalognummer: B7504364
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: NYAINXMXZBRMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of pyridazines, which are known for their diverse biological activities. CPP-115 has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide acts by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound leads to an increase in the levels of GABA in the brain, which results in the suppression of neuronal activity. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which results in the suppression of neuronal activity. This leads to a reduction in the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is its selectivity towards GABA-AT. This makes it a potent and specific inhibitor of GABA-AT, without affecting other enzymes in the brain. However, one of the limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo. This can be overcome by the use of prodrug formulations or by the development of more water-soluble analogs.

Zukünftige Richtungen

There are several future directions for the research on N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One of the areas of interest is the development of more water-soluble analogs of this compound, which can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia, can be explored. Finally, the development of this compound as a clinical drug for the treatment of epilepsy and anxiety disorders is another important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in the treatment of various neurological disorders. Its selective inhibition of GABA-AT and subsequent increase in GABA levels in the brain make it a potent therapeutic agent. Although there are limitations to its use, such as its poor water solubility, the future directions for research on this compound are promising. With further investigation, this compound has the potential to become a valuable clinical drug for the treatment of neurological disorders.

Synthesemethoden

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is synthesized by the reaction of cyclohexyl isocyanate with 4,5-dihydro-2-oxo-1H-pyridazine-3-carboxylic acid followed by N,N-dimethylformamide (DMF) and triethylamine. The resulting compound is then purified by column chromatography to obtain this compound in its pure form.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT by this compound leads to increased levels of GABA in the brain, which in turn results in the suppression of neuronal activity.

Eigenschaften

IUPAC Name

N-cyclohexyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)13(18)11-8-9-12(17)16(2)14-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAINXMXZBRMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.